molecular formula C16H24BClFNO2 B2961441 4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, hcl CAS No. 2096335-87-2

4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, hcl

Cat. No.: B2961441
CAS No.: 2096335-87-2
M. Wt: 327.63
InChI Key: KRRDUHJHKWCNBZ-UHFFFAOYSA-N
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Description

4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, HCl is a specialized organoboron compound known for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound features a fluorine atom on the aromatic ring, a cyclopropylamino group, and a boronic acid moiety, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, HCl typically involves the following steps:

  • Boronic Acid Formation: The starting material, 4-fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid, is synthesized through the reaction of 4-fluoro-2-bromobenzaldehyde with cyclopropylamine followed by a boronic acid formation reaction.

  • Pinacol Ester Formation: The boronic acid is then reacted with pinacol in the presence of a catalyst to form the pinacol ester derivative.

  • HCl Formation: Finally, the compound is treated with hydrochloric acid to obtain the desired HCl salt form.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, HCl is primarily used in cross-coupling reactions, such as:

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst.

  • Miyaura Borylation: This reaction involves the borylation of aryl halides to form the corresponding boronic acid derivatives.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used catalysts include palladium(II) acetate (Pd(OAc)_2) and tris(dibenzylideneacetone)dipalladium(0) (Pd_2(dba)_3).

  • Bases: Common bases include sodium carbonate (Na_2CO_3) and potassium phosphate (K_3PO_4).

  • Solvents: Common solvents include toluene, water, and ethanol.

Major Products Formed: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry: This compound is widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its ability to form carbon-carbon bonds efficiently makes it a valuable tool in organic synthesis.

Biology: In biological research, this compound is used to study enzyme mechanisms and to develop inhibitors for various biological targets.

Medicine: The compound is used in the development of new drugs, particularly in the design of kinase inhibitors and other therapeutic agents.

Industry: In the chemical industry, it is used to produce intermediates for the manufacture of various organic compounds, including polymers and materials.

Comparison with Similar Compounds

  • Boronic Acids: Other boronic acids, such as phenylboronic acid and 4-methylphenylboronic acid, are also used in cross-coupling reactions but lack the fluorine and cyclopropylamino groups.

  • Pinacol Esters: Other pinacol esters, such as phenylboronic acid pinacol ester, are used in similar reactions but do not have the fluorine or cyclopropylamino groups.

Uniqueness: The presence of the fluorine atom and the cyclopropylamino group in 4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, HCl enhances its reactivity and selectivity in cross-coupling reactions, making it a unique and valuable reagent in organic synthesis.

Properties

IUPAC Name

N-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BFNO2.ClH/c1-15(2)16(3,4)21-17(20-15)14-8-5-12(18)9-11(14)10-19-13-6-7-13;/h5,8-9,13,19H,6-7,10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRDUHJHKWCNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CNC3CC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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